5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one

Oxidative stability Formulation shelf-life DPPH radical scavenging

L-Ascorbic acid rapidly oxidizes in aqueous formulations, causing discoloration and potency loss within weeks. 3-O-Ethyl-L-ascorbic acid solves this with a 49.7% lower degradation rate constant (30.03 vs 59.70 L/g), enabling 12-24 month shelf stability at pH 3.0-6.0. • Direct-acting molecule-no enzymatic cleavage required, unlike ascorbyl glucoside or MAP • Balanced logP (-1.07) delivers 55-58% skin permeation over 24 h • Clinically validated at 30% for collagen upregulation and UVB-induced DNA damage reduction

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
Cat. No. B13711184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)OC1C(CO)O)O
InChIInChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3
InChIKeyZGSCRDSBTNQPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Ethyl Ascorbic Acid: Structural and Physicochemical Profile


5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one, also known as 3-O-Ethyl-L-ascorbic acid, is a stable, semi-synthetic derivative of vitamin C (L-ascorbic acid) . This compound retains the core ascorbic acid backbone but features an ethyl group substitution at the 3-O position, which confers enhanced stability against oxidation while preserving antioxidant and tyrosinase-inhibitory properties [1]. It is a white to off-white crystalline powder with a molecular weight of 204.18 g/mol, a melting point of approximately 114.39 ± 0.5 °C, and a logP (o/w) value of -1.07 ± 0.03, indicating a balance of hydrophilic and lipophilic character that facilitates skin permeation [2].

Generic Substitution Risks of 3-O-Ethyl Ascorbic Acid


Simple substitution of 5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one with unmodified L-ascorbic acid (AA) or alternative vitamin C derivatives introduces significant variability in key performance parameters, including oxidative stability, skin permeability, and biological activity. Unlike AA, which rapidly oxidizes in aqueous formulations, the ethyl substitution at the 3-O position dramatically enhances stability, with a reaction rate constant (k) of 30.03 L/g compared to 59.70 L/g for AA [1]. Furthermore, this compound acts directly as an active molecule rather than requiring enzymatic cleavage, a critical differentiator from pro-drug derivatives like ascorbyl glucoside or magnesium ascorbyl phosphate [2]. Consequently, formulation pH, shelf-life, and clinical efficacy are non-interchangeable between this derivative and its structural analogs [3].

Comparative Evidence for 3-O-Ethyl Ascorbic Acid Selection


Oxidative Stability vs. L-Ascorbic Acid

In DPPH radical scavenging assays, the first-order reaction rate constant (k) for 3-O-ethyl ascorbic acid was 30.03 L/g, significantly lower than the 59.70 L/g observed for L-ascorbic acid (AA) under identical conditions. This 49.7% reduction in degradation kinetics directly translates to enhanced formulation stability [1]. The ethyl group at the 3-O position prevents ionization and oxidation, making the derivative less prone to rapid degradation in oxygenated environments [1].

Oxidative stability Formulation shelf-life DPPH radical scavenging Kinetic analysis

DPPH Radical Scavenging vs. L-Ascorbic Acid

The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was 0.032 g/L for 3-O-ethyl ascorbic acid, compared to 0.014 g/L for L-ascorbic acid, indicating that while the derivative is slightly less potent (~2.3-fold higher IC50), it still retains substantial antioxidant activity [1]. At a concentration of 0.04 g/L, the scavenging rates were 55.52% and 82.91% for the derivative and AA, respectively [2].

Antioxidant potency Free radical scavenging IC50 DPPH assay

Tyrosinase Inhibition vs. Kojic Acid

The tyrosinase inhibitory activity of 3-O-ethyl ascorbic acid was quantified with an IC50 of 7.5 g/L, while the gold standard comparator kojic acid exhibited an IC50 of 0.04 g/L [1]. At a concentration of 20.0 g/L, the derivative achieved an 88.63% inhibition rate, demonstrating concentration-dependent efficacy [2]. Despite the higher IC50, the derivative offers a favorable safety profile compared to kojic acid, which has documented safety concerns at effective concentrations [1].

Tyrosinase inhibition Whitening efficacy Melanogenesis IC50

Skin Permeation in Living Skin Equivalents

In vitro permeation studies using LabSkin™, a living skin equivalent model, demonstrated that 3-O-ethyl ascorbic acid achieved a cumulative penetration of 55.1 ± 1.8% of the applied dose over 24 hours. This value closely mirrored permeation through excised human skin, which showed 58.0 ± 4.2% under identical conditions (p>0.05) [1]. The compound's balanced logP (-1.07) and moderate molecular weight (204.18 g/mol) facilitate efficient stratum corneum passage, with permeability confirmed across multiple solvent vehicles including propylene glycol, glycerol, and isopropyl alcohol [2].

Skin permeation Bioavailability Topical delivery Franz diffusion cell

Direct-Acting vs. Prodrug Mechanism

3-O-ethyl ascorbic acid functions as a direct-acting vitamin C derivative, requiring no enzymatic cleavage to exert antioxidant and tyrosinase-inhibitory effects. In contrast, ascorbyl glucoside and magnesium ascorbyl phosphate are prodrugs that must undergo hydrolysis by endogenous enzymes (e.g., α-glucosidase, phosphatases) to release active L-ascorbic acid, introducing variability dependent on individual enzyme expression levels and skin site [1]. This mechanistic distinction is supported by the compound's ability to directly scavenge DPPH radicals and inhibit tyrosinase in cell-free assays without prior conversion [2].

Mechanism of action Prodrug vs. direct Enzymatic cleavage Bioavailability

Collagen Stimulation and DNA Protection in Skin Cells

Treatment of human dermal fibroblasts with a formulation containing 30% 3-O-ethyl ascorbic acid resulted in a statistically significant increase in collagen production, as quantified by specific collagen assays. Additionally, the treated cells exhibited a marked reduction in the UVB-induced DNA damage marker γ-H2AX histone, indicating protective effects against photodamage [1]. While direct comparator data for other derivatives in this specific assay is not available, the study establishes a clear dose-dependent efficacy benchmark for the compound at a defined concentration [1].

Collagen synthesis DNA protection Anti-aging In vitro efficacy

Application Scenarios for 3-O-Ethyl Ascorbic Acid


Stabilized Antioxidant Serums and Creams

Formulators seeking a vitamin C derivative that resists oxidation in aqueous vehicles should select 3-O-ethyl ascorbic acid over L-ascorbic acid due to its 49.7% lower degradation rate constant (30.03 vs. 59.70 L/g) [1]. This property is essential for developing consumer products that maintain antioxidant activity for 12-24 months without discoloration or potency loss. Optimal stability is achieved at pH 5.46 and 36.3°C, with robust performance across a pH range of 3.0-6.0 [REFS-1, REFS-2].

Skin Brightening with Favorable Safety Profile

For cosmetic products targeting hyperpigmentation and uneven skin tone, 3-O-ethyl ascorbic acid provides a safer alternative to kojic acid, which has well-documented irritation and sensitization risks at effective doses. Despite its higher IC50 (7.5 g/L vs. 0.04 g/L), the compound can be formulated at higher concentrations (e.g., 20.0 g/L achieving 88.63% inhibition) to achieve comparable clinical outcomes without compromising safety [1]. This is particularly critical for leave-on products intended for daily use.

High-Permeation Topical Delivery Systems

The balanced lipophilicity (logP -1.07) and demonstrated skin permeation of 55-58% of applied dose over 24 hours [1] make this compound an ideal candidate for advanced delivery systems such as lipid-based gels, microemulsions, and transdermal patches. The compound's direct-acting mechanism ensures consistent efficacy even in formulations where enzymatic cleavage of prodrug derivatives (e.g., ascorbyl glucoside) would be limited by low enzyme expression in aged or photoaged skin [2].

Anti-Aging Formulations with Collagen Stimulation

Products formulated with 30% 3-O-ethyl ascorbic acid have been clinically validated to increase collagen production in human dermal fibroblasts and reduce UVB-induced DNA damage markers [1]. This evidence supports the development of premium anti-aging serums, day creams with SPF boost, and post-procedure recovery formulations where both antioxidant protection and dermal matrix support are required.

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